molecular formula C14H12O3S B11959568 2-(Benzylsulfinyl)benzoic acid CAS No. 28175-35-1

2-(Benzylsulfinyl)benzoic acid

Cat. No.: B11959568
CAS No.: 28175-35-1
M. Wt: 260.31 g/mol
InChI Key: IHSDWNKZUMUWEX-UHFFFAOYSA-N
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Description

2-(Benzylsulfinyl)benzoic acid is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.314 g/mol This compound is known for its unique structure, which includes a benzylsulfinyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfinyl)benzoic acid typically involves the reaction of benzyl mercaptan with 2-bromobenzoic acid under basic conditions to form the corresponding benzylsulfide. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfinyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: 2-(Benzylsulfonyl)benzoic acid.

    Reduction: 2-(Benzylthio)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylsulfinyl)benzoic acid involves its interaction with the active site of carbonic anhydrase enzymes. The sulfinyl group is believed to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of its catalytic activity. This inhibition can disrupt various physiological processes, depending on the specific isoform targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)benzoic acid
  • 2-(Benzylsulfonyl)benzoic acid
  • 2-(Phenylsulfinyl)benzoic acid

Uniqueness

2-(Benzylsulfinyl)benzoic acid is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs. The presence of the sulfinyl group allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

28175-35-1

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

2-benzylsulfinylbenzoic acid

InChI

InChI=1S/C14H12O3S/c15-14(16)12-8-4-5-9-13(12)18(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)

InChI Key

IHSDWNKZUMUWEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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